molecular formula C4H3N3S2 B13045544 4-Thiocyanatothiazol-2-amine CAS No. 64603-56-1

4-Thiocyanatothiazol-2-amine

Cat. No.: B13045544
CAS No.: 64603-56-1
M. Wt: 157.2 g/mol
InChI Key: JTNVLTHFBKGZID-UHFFFAOYSA-N
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Description

Significance of the Thiazole-2-amine Core in Heterocyclic Chemistry

The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. wjrr.org Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in the design of new molecules. The 2-aminothiazole (B372263) moiety, in particular, is a key structural component in a multitude of biologically active compounds and functional materials. wjrr.orgnih.gov This core is present in natural products like vitamin B1 (Thiamine) and has been incorporated into a wide array of synthetic molecules with diverse therapeutic applications. wjrr.org The presence of the amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the construction of complex molecular architectures. nih.govnih.gov

The thiazole-2-amine core is a versatile building block due to its multiple reaction sites, which enables the synthesis of a wide range of derivatives. researchgate.net This adaptability has led to its use in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties, among others. nih.govnih.gov The stability of the thiazole ring, coupled with the reactivity of the amino group, makes it an attractive target for medicinal chemists and material scientists alike.

Overview of 4-Thiocyanatothiazol-2-amine in Contemporary Chemical Research

This compound is a derivative of the fundamental 2-aminothiazole structure, distinguished by the presence of a thiocyanate (B1210189) (-SCN) group at the 4-position of the thiazole ring. This addition introduces another reactive site to the molecule, expanding its potential for creating novel compounds. The thiocyanate group can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis.

Research involving this compound often focuses on its utility as a precursor for the synthesis of more complex heterocyclic systems. The dual reactivity of the amino and thiocyanato groups allows for a range of synthetic strategies to be employed, leading to the creation of diverse molecular libraries for biological screening and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64603-56-1

Molecular Formula

C4H3N3S2

Molecular Weight

157.2 g/mol

IUPAC Name

(2-amino-1,3-thiazol-4-yl) thiocyanate

InChI

InChI=1S/C4H3N3S2/c5-2-9-3-1-8-4(6)7-3/h1H,(H2,6,7)

InChI Key

JTNVLTHFBKGZID-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)SC#N

Origin of Product

United States

Chemical Profile of 4 Thiocyanatothiazol 2 Amine

A clear understanding of a compound's fundamental properties is essential for its application in research and development. The key identifiers and properties of 4-Thiocyanatothiazol-2-amine are summarized below.

PropertyValue
IUPAC Name 2-amino-1,3-thiazole-4-thiocyanate
CAS Registry Number Not available
Molecular Formula C4H3N3S2
Molecular Weight 157.22 g/mol
Canonical SMILES N1=C(N)SC(=C1)SC#N

Chemical Reactivity and Functional Group Transformations of 4 Thiocyanatothiazol 2 Amine

Reactivity of the 2-Amine Functional Group

The 2-amino group on the thiazole (B1198619) ring is a key site for chemical modification. Its reactivity is influenced by the electron-donating nature of the nitrogen atom and its position on the heterocyclic ring, which imparts characteristics similar to those of aromatic amines.

Nucleophilic Character and Alkylation Reactions

The 2-amino group of 4-thiocyanatothiazol-2-amine exhibits significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with various electrophiles, most notably in alkylation reactions. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, although this can be highly sensitive to steric effects. researchgate.net As a primary amine, the 2-amino group can be readily alkylated by reacting with alkyl halides.

For instance, direct methylation can be achieved using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride (NaH) to deprotonate the amine, thereby increasing its nucleophilicity. rsc.org The reactivity of the amino group in 2-aminothiazole (B372263) derivatives is well-established, serving as a versatile handle for introducing a wide range of substituents. rsc.org

Table 1: General Conditions for N-Alkylation of 2-Aminothiazoles

Reagent Base Solvent Temperature Product
Alkyl Halide (e.g., CH₃I) NaH DMF Room Temp. N-Alkyl-2-aminothiazole

This table presents generalized conditions based on typical amine alkylation reactions.

Acylation and Derivatization Strategies

Acylation is a common and effective strategy for the derivatization of the 2-amino group. This transformation is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides to form stable amide linkages. acs.orgnrcresearchpress.com These reactions are often performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

A wide array of substituted benzoyl groups can be introduced at the N-2 position by coupling the 2-aminothiazole core with various carboxylic acids. rsc.org This coupling is often facilitated by carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the amine. rsc.org Another derivatization route involves the reaction with isocyanates or isothiocyanates, which leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. publish.csiro.au

Table 2: Common Acylation Reagents for 2-Aminothiazoles

Acylating Agent Catalyst/Base Product Type
Acyl Chloride (RCOCl) Pyridine or Triethylamine N-Acyl Amide
Carboxylic Acid (RCOOH) EDCI, DCC N-Acyl Amide
Isocyanate (RNCO) None (or mild base) N-Substituted Urea

This table summarizes common derivatization strategies for primary amines.

Reactions with Nitrous Acid and Diazotization Chemistry

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a cornerstone of amine chemistry. researchgate.netacs.org Primary aromatic and heterocyclic amines react with nitrous acid to form relatively stable diazonium salts. fiveable.memdpi.comacs.org This process is known as diazotization.

The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic 2-amino group. researchgate.netmdpi.com A series of proton transfers and the elimination of a water molecule yield the thiazol-2-diazonium salt. These diazonium salts are valuable synthetic intermediates. While aliphatic diazonium salts are notoriously unstable and decompose rapidly, those derived from aromatic and heteroaromatic amines exhibit greater stability, especially at low temperatures (0-10 °C), allowing them to be used in subsequent substitution reactions. fiveable.meacs.org

Reactivity of the Thiocyanate (B1210189) Functional Group

The thiocyanate group (-SCN) is a pseudohalide that offers multiple sites for chemical reactions, behaving as both an electrophile and a nucleophile depending on the reaction conditions.

Electrophilic and Nucleophilic Reactions of the Thiocyanate Moiety

The thiocyanate group is considered a trifunctional electrophile. publish.csiro.au Nucleophilic attack can occur at three distinct centers: the sulfur atom, the nitrile carbon, and the C4 carbon of the thiazole ring to which it is attached. For example, soft nucleophiles like thiolates tend to attack the sulfur atom of aryl thiocyanates, leading to the formation of disulfides and displacement of the cyanide ion. nrcresearchpress.com

Conversely, the thiocyanate group can act as a nucleophile through the lone pair on the nitrogen atom. It can participate in electrophilic thiocyanation reactions where an electrophilic "SCN+" source is used to functionalize electron-rich substrates. rsc.orgnih.gov This highlights the ambident nature of the thiocyanate ion. publish.csiro.au The reactivity of aryl thiocyanates makes them versatile intermediates for synthesizing a variety of sulfur-containing compounds. fiveable.menih.gov

Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the 2-amino group and the 4-thiocyanate group on the thiazole ring creates the potential for intramolecular cyclization reactions. Under certain conditions, the nucleophilic amine can attack one of the electrophilic centers of the thiocyanate group. For instance, intramolecular cyclization of a hydroxyl group onto an adjacent thiocyanate moiety has been observed to form five-membered oxathioimine rings. nih.gov A similar pathway could be envisioned for the 2-amino group, potentially leading to the formation of a fused thiazolo[3,2-a]pyrimidine ring system or related heterocycles. Such cyclizations can be promoted by radical or electrochemical methods. researchgate.netresearchgate.netmdpi.com

Organic thiocyanates are also known to undergo rearrangement reactions. The most common is the isomerization of a thiocyanate (R-SCN) to an isothiocyanate (R-NCS). wikipedia.org This rearrangement can be catalyzed by heat or the presence of excess thiocyanate ions. acs.orgwikipedia.org Another potential transformation is the Pummerer rearrangement, which converts the thiocyanate group into a thioester under specific conditions. fiveable.me

Spectroscopic and Advanced Analytical Characterization of 4 Thiocyanatothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of 4-thiocyanatothiazol-2-amine, two main signals are anticipated. The spectrum's simplicity arises from the molecule's structure, which contains a limited number of distinct proton environments.

Amine Protons (-NH₂): The two protons of the primary amine group attached to the C2 position of the thiazole (B1198619) ring are expected to produce a broad singlet. The chemical shift of this signal can be variable, typically appearing in the downfield region, and is influenced by factors such as solvent, concentration, and temperature. For similar 2-aminothiazole (B372263) structures, this peak often appears around 7.1-7.2 ppm in DMSO-d₆. rsc.org

Thiazole Ring Proton (H-5): The single proton attached to the C5 position of the thiazole ring would give rise to a sharp singlet. Its chemical shift is expected in the aromatic or heteroaromatic region, likely between 6.5 and 7.5 ppm. For comparison, the H-5 proton in 2-amino-4-phenylthiazole (B127512) appears at 6.98 ppm, while in 2-amino-4-methylthiazole, the H-5 proton is observed at 6.07 ppm. rsc.org The electron-withdrawing nature of the thiocyanate (B1210189) group at the C4 position would influence the precise chemical shift of this proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂Variable (e.g., ~7.2)Broad Singlet2H
H-56.5 - 7.5Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule.

C2 (Amine-bearing carbon): This carbon is part of an amidine system (N=C-N) and is anticipated to be the most downfield signal, likely appearing in the range of 168-170 ppm. rsc.org

C4 (Thiocyanate-bearing carbon): The chemical shift of this carbon will be significantly influenced by the attached thiocyanate group. Quaternary carbons in thiazole rings typically appear in the region of 140-150 ppm.

C5: This carbon, bonded to a hydrogen atom, is expected to resonate at a higher field (more upfield) compared to the substituted carbons, likely in the range of 100-110 ppm. rsc.org

Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group itself typically appears in a distinct region of the spectrum, generally between 110 and 120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2168 - 170
C4140 - 150
C5100 - 110
-SCN110 - 120

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously confirm the structure and assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing invaluable connectivity information.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify any proton-proton couplings. In the case of this compound, no cross-peaks are expected as there are no adjacent, non-equivalent protons, thus confirming the isolated nature of the H-5 proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the H-5 proton to the ¹³C signal of the C5 carbon, confirming their direct attachment. researchgate.net It would also confirm that the C2 and C4 carbons are quaternary as they would not produce any cross-peaks.

Methodologies for Enantiomeric Purity Determination in Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, if it were used as a scaffold to synthesize chiral derivatives (for example, by introducing a chiral center via substitution on the amine group), the determination of the resulting product's enantiomeric purity would be critical. Several NMR-based methodologies are available for this purpose:

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce a differential chemical shift in the signals of the two enantiomers. This results in the splitting of a single peak into two, allowing for the integration and quantification of each enantiomer.

Chiral Derivatizing Agents (CDAs): The chiral derivative is reacted with an optically pure chiral derivatizing agent to form a pair of diastereomers. thermofisher.com Since diastereomers have different physical properties, their NMR spectra will be distinct, allowing for the quantification of their ratio by integrating corresponding signals. orgchemboulder.com

Chiral Lanthanide Shift Reagents: These reagents are paramagnetic complexes that can coordinate with the chiral molecule, inducing large chemical shifts. The magnitude of the induced shift can be different for each enantiomer, leading to signal separation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations: The primary amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region: one for the asymmetric stretch and one for the symmetric stretch. mdpi.com An N-H bending vibration is also expected around 1600-1650 cm⁻¹. mdpi.com

C≡N Vibration (Thiocyanate): The thiocyanate group (-SCN) has a very strong and sharp absorption band corresponding to the C≡N triple bond stretch. This peak is highly characteristic and appears in the range of 2100-2180 cm⁻¹. Its high intensity and distinct position make it a key diagnostic feature.

Thiazole Ring Vibrations: The thiazole ring itself will produce a series of complex bands in the fingerprint region (below 1600 cm⁻¹). These include C=N and C=C stretching vibrations, typically found between 1400 and 1600 cm⁻¹, as well as various ring stretching and bending modes. semanticscholar.orgresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric N-H Stretch-NH₂3400 - 3500Medium
Symmetric N-H Stretch-NH₂3300 - 3400Medium
C≡N Stretch-SCN2100 - 2180Strong, Sharp
N-H Bend-NH₂1600 - 1650Medium-Strong
C=N / C=C Ring StretchThiazole Ring1400 - 1600Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal characteristic frequencies corresponding to the vibrations of its specific functional groups and the thiazole ring structure.

Expected Vibrational Modes: The Raman spectrum of this compound would be expected to show distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes would include:

Thiocyanate (-SCN) Group: A strong, sharp band characteristic of the C≡N stretching vibration, typically appearing in the 2100-2180 cm⁻¹ region. The C-S stretching vibration would also be present at a lower frequency.

Thiazole Ring: Vibrations associated with the C=N, C=C, and C-S bonds within the thiazole ring would produce a series of characteristic bands. For comparison, the Raman spectrum of 2-aminothiazole shows bands related to C=C and C=N stretching around 1519 cm⁻¹. nih.gov

Amino (-NH₂) Group: N-H stretching vibrations would be observed in the high-frequency region, typically between 3300 and 3500 cm⁻¹. N-H bending (scissoring) vibrations would appear around 1600 cm⁻¹.

C-H Bonds: Stretching and bending vibrations of the C-H bond on the thiazole ring would also be present.

The precise positions and intensities of these Raman bands would provide a unique "fingerprint" for this compound, allowing for its identification and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the types of electronic transitions and the extent of conjugation in the molecule. imp.kiev.uanih.gov

For this compound, the UV-Vis spectrum would likely exhibit absorption bands arising from the following electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net They are typically high-intensity absorptions and are expected due to the presence of the conjugated thiazole ring system. In conjugated systems, the energy gap for these transitions is smaller, leading to absorption at longer wavelengths. imp.kiev.ua

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. researchgate.net These transitions are generally of lower intensity compared to π → π* transitions. researchgate.net

The position of the maximum absorbance (λmax) is influenced by the molecular structure and the solvent used. The presence of the amino and thiocyanato groups as substituents on the thiazole ring would affect the energy of the molecular orbitals and thus shift the absorption bands compared to the parent 2-aminothiazole.

Type of Transition Expected Wavelength Region (nm) Relative Intensity
π → π200-400High
n → π>280Low

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (molecular formula: C₄H₂N₄S₂), HRMS would provide a highly accurate mass measurement of its molecular ion. This accurate mass can then be used to confirm its elemental composition, a critical step in its identification. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Property Value
Molecular FormulaC₄H₂N₄S₂
Theoretical Monoisotopic Mass170.9721 Da
Expected Measurement Accuracy< 5 ppm

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) of the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell, which allows for the determination of:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion Angles: The dihedral angles describing the conformation of the molecule.

Intermolecular Interactions: Details of how the molecules are packed in the crystal, including hydrogen bonding and other non-covalent interactions.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Parameter Information Provided
Crystal SystemThe crystal family (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry operations of the unit cell
Bond Lengths (Å)Precise distances between atoms (e.g., C-S, C=N, N-H)
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Conformational details of the molecule

Computational and Theoretical Investigations of 4 Thiocyanatothiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-thiocyanatothiazol-2-amine. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. nih.gov For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the most stable three-dimensional arrangement of atoms (the optimized geometry). nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic compounds, DFT has been used to confirm planar or non-planar structures and to analyze the orientation of substituent groups relative to the core ring structure. nih.gov The electronic structure, including the distribution of electron density and energies of molecular orbitals, is also elucidated through these calculations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can identify the wavelengths at which a molecule absorbs light. These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model and to understand the nature of the electronic transitions. For example, in similar heterocyclic systems, TD-DFT has been successfully used to predict absorption maxima, which are often in good agreement with experimental values measured in various solvents. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity to engage in chemical reactions. researchgate.net The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using DFT, providing insights into its electrophilic and nucleophilic nature.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters

ParameterDescriptionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalVaries
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalVaries
ΔE (Energy Gap) ELUMO - EHOMOVaries

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netyoutube.com MEP maps are color-coded, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.com For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino group and the thiazole (B1198619) ring, as well as the sulfur atom of the thiocyanate (B1210189) group, making these sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. josa.ro These methods are instrumental in drug discovery and development.

Prediction of Ligand-Receptor Interactions

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to a specific receptor. josa.ro By placing the ligand into the active site of a receptor, these simulations calculate a binding energy, which indicates the strength of the interaction. josa.ro The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. researchgate.netnih.gov For instance, in studies of similar heterocyclic compounds, docking has been used to identify critical amino acid residues within a receptor's active site that are essential for binding. researchgate.netnih.gov This information is crucial for understanding the potential biological activity of the compound and for guiding the design of more potent analogs.

Structure-Based Design Principles for Analogues

The design of analogues of this compound can be significantly enhanced by employing structure-based design principles, which rely on understanding the interactions between a ligand and its biological target. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are instrumental in this process. scienceopen.com

3D-QSAR studies on related thiazole derivatives have revealed key structural requirements for enhanced biological activity. scienceopen.com These studies typically involve building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D structural features of molecules with their activities. scienceopen.com For this compound analogues, these models can elucidate the importance of:

Steric and Electrostatic Fields: Contour maps generated from 3D-QSAR can indicate regions where bulky substituents or specific electronic characteristics (positive or negative potentials) would be favorable or detrimental to activity.

Substituent Effects: Studies on similar thiazole-containing compounds have highlighted the influence of substituents at various positions. For instance, a small, electron-withdrawing group at the C2 position of a thiazole core has been shown to potentially increase inhibitory activity against certain enzymes. scienceopen.com Conversely, the size and nature of substituents at other positions, such as the C5 position, can also be critical for potency. scienceopen.com

Molecular docking simulations can predict the preferred binding orientation of this compound and its analogues within the active site of a target protein. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, the amino group on the thiazole ring can act as a hydrogen bond donor, while the thiazole ring itself can participate in π-π stacking interactions. nih.gov The thiocyanate group, with its linear structure and distinct electronic properties, can also engage in specific interactions that can be explored through docking. nih.govwikipedia.org

The following table summarizes key considerations for the structure-based design of this compound analogues based on computational studies of related compounds.

Design PrincipleRationale based on Computational Studies of Thiazole Derivatives
Modification at C5-position Substituents with appropriate length and size at this position can enhance potency by optimizing interactions within the target's binding pocket. scienceopen.com
Substitution at C2-amino group The amino group is often involved in crucial hydrogen bonding; modifications must preserve or enhance these interactions. nih.govscienceopen.com
Introduction of Hydrogen Bond Acceptors/Donors Strategic placement of groups that can form additional hydrogen bonds with receptor residues can significantly improve binding affinity. scienceopen.com
Modulation of the Thiocyanate Group While a unique functional group, its replacement with bioisosteres could be explored to improve properties like solubility or metabolic stability, guided by its interaction profile.

Mechanistic Studies Through Computational Chemistry

Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), offers a powerful lens to study the reaction mechanisms and electronic properties of this compound. nih.govresearchgate.net

DFT studies can be employed to understand the intrinsic properties of the molecule. For the thiocyanate group, DFT calculations have shown that it can participate in hydrogen bonding through both its nitrogen and sulfur atoms and can also form strong van der Waals interactions. nih.govresearchgate.net This dual nature of interaction is a key aspect of its chemical behavior.

Mechanistic investigations can also explore the reactivity of this compound. DFT can be used to calculate various reactivity descriptors, which can predict the most likely sites for electrophilic or nucleophilic attack. This is crucial for understanding its potential metabolic pathways or its mechanism of action if it acts as a covalent inhibitor.

Furthermore, computational studies can elucidate the tautomeric and isomeric preferences of the molecule. For instance, the isomerization of organic thiocyanates to isothiocyanates is a known reaction, and computational methods can determine the energetic barriers and thermodynamic favorability of such a transformation for this compound. wikipedia.org

The table below outlines the types of interactions the thiocyanate group can engage in, as suggested by computational studies.

Interaction TypeAtom(s) InvolvedSignificance in Mechanistic Studies
Hydrogen Bonding Nitrogen and SulfurInfluences solubility, receptor binding, and potential catalytic mechanisms. nih.govresearchgate.net
Van der Waals Interactions Entire SCN groupContributes to binding with both polar and nonpolar residues in a protein. nih.govresearchgate.net
Covalent Bonding Sulfur or CarbonPotential for covalent modification of target proteins, a mechanism of action for some drugs.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools to explore these aspects of this compound.

Conformational analysis aims to identify the low-energy conformations of the molecule. This is particularly important for understanding the rotation around single bonds, such as the bond connecting the thiocyanate group to the thiazole ring. The preferred orientation of the thiocyanate group relative to the thiazole ring will influence its interaction with its environment.

Molecular dynamics simulations provide a time-resolved view of the molecular motions. bohrium.com An MD simulation of this compound, either in solution or in complex with a biological target, can reveal:

Stability of Binding: When simulating a ligand-protein complex, MD can assess the stability of the docked pose over time. nih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are common metrics to evaluate stability. bohrium.com

Flexibility and Key Motions: MD simulations can highlight which parts of the molecule are rigid and which are flexible. This can be important for understanding how the molecule adapts to a binding site (induced fit).

Solvent Effects: By explicitly including water molecules in the simulation, MD can provide insights into how the solvent influences the conformation and dynamics of this compound.

The following table summarizes typical parameters and outputs from an MD simulation used to study a molecule like this compound.

MD Simulation Parameter/OutputDescription
Force Field A set of parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).
Simulation Time The duration of the simulation, typically in the nanosecond to microsecond range.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability. bohrium.com
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues over time, indicating flexibility.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds throughout the simulation.

Applications in Chemical Biology and Materials Science

Role as a Chemical Probe and Scaffold in Molecular Interaction Studies

The unique structure of the thiocyanatothiazole core makes it a valuable scaffold in the study of complex biological interactions. Its ability to be chemically modified allows for the fine-tuning of its properties to target specific molecular pathways.

The MYC oncogene is amplified in approximately 50% of human cancers, making it a critical target for anticancer therapies. acs.orgnih.gov A promising strategy for targeting MYC-driven cancers is to disrupt the interaction between MYC and its essential cofactor, WD repeat-containing protein 5 (WDR5). acs.orgnih.govrcsb.org The WDR5-MYC protein-protein interaction (PPI) is crucial for the recruitment of MYC to its target genes. rcsb.org

Recent research has identified the 5-thiocyanatothiazol-2-amine (B1335063) scaffold as a potent disruptor of this critical WDR5-MYC interaction. acs.orgnih.govnih.gov Through fluorescence polarization (FP)-based screening of compound libraries, this distinct structure was identified as having significant inhibitory activity. acs.orgnih.govnih.gov Further structure-activity relationship (SAR) studies led to the development of lead compounds, specifically derivatives named 4m and 4o , which demonstrated potent inhibition of the WDR5-MYC interaction with Ki values in the low micromolar range. acs.orgnih.gov The disruption of this interaction was further confirmed using orthogonal methods such as differential scanning fluorimetry (DSF) and co-immunoprecipitation (Co-IP). acs.orgnih.govnih.gov

These lead compounds also exhibited powerful antiproliferative activity against several MYC-driven cancer cell lines, including hematopoietic carcinoma and lung cancer lines, with IC50 values ranging from 0.71 to 7.40 μM. acs.orgnih.govnih.gov This demonstrates the potential of the thiocyanatothiazole scaffold as a basis for developing novel therapeutics for MYC-driven tumors. nih.gov

Table 1: Inhibitory Activity of 5-Thiocyanatothiazol-2-amine Derivatives against WDR5-MYC Interaction

CompoundKi (μM)
4m 2.4
4o 1.0
This table presents the binding affinity (Ki) of lead compounds for the WDR5 protein.

Table 2: Antiproliferative Activity of Lead Compounds in MYC-Driven Cancer Cell Lines

Cell LineCancer TypeIC50 Range (μM)
SUDHL4Hematopoietic Carcinoma0.71 - 7.40
RAMOSHematopoietic Carcinoma0.71 - 7.40
RAJIHematopoietic Carcinoma0.71 - 7.40
H1650Lung Cancer0.71 - 7.40
This table shows the concentration range at which compounds 4m and 4o inhibit the growth of various cancer cell lines by 50%. acs.orgnih.govnih.gov

Allosteric modulators are molecules that bind to a site on a protein other than the primary active site, causing a conformational change that alters the protein's activity. nih.gov The 2-aminothiazole (B372263) scaffold has shown potential as a framework for developing such modulators. nih.gov

Studies on protein kinase CK2, for instance, have identified aryl 2-aminothiazoles as a novel class of non-ATP-competitive inhibitors. nih.gov These compounds were found to bind to an allosteric pocket, stabilizing an inactive conformation of the enzyme, a mechanism confirmed through enzyme kinetics, STD NMR, and mass spectrometry. nih.gov This demonstrates the capacity of the 2-aminothiazole core to engage in allosteric modulation.

In the context of the WDR5-MYC interaction, inhibitors based on the thiocyanatothiazole scaffold function by directly impairing the binding of the MYC protein to a key site on WDR5. acs.orgresearchgate.net While this is a direct competitive disruption at the protein-protein interface rather than a classic allosteric mechanism on a single enzyme, it highlights the ability of the scaffold to specifically target and disrupt well-defined binding pockets that are crucial for protein function.

Contributions to Organic Synthesis and Advanced Materials

Beyond its biological applications, the 2-aminothiazole structure is a valuable component in the fields of organic synthesis and materials science.

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net Heterocyclic compounds are fundamental in organic chemistry, serving as both final products and as intermediates for constructing more complex molecules. chim.itchim.it The synthesis of the 2-aminothiazole core is often achieved through methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com

Once formed, the 2-aminothiazole structure, such as 4-thiocyanatothiazol-2-amine, can be readily functionalized. frontiersin.orgorganic-chemistry.org The amine and thiocyanate (B1210189) groups, along with the thiazole (B1198619) ring itself, provide multiple reactive sites for further chemical transformations. This allows for its incorporation into a vast array of more complex heterocyclic systems, including fused-ring structures and polysubstituted derivatives with diverse pharmacological properties. researchgate.netorganic-chemistry.orgresearchgate.net

Organic semiconductors have been a focus of intense research for over two decades due to their potential in a variety of electronic devices. nih.govresearchgate.net Thiazole is recognized as a valuable electron-accepting heterocycle because of the electron-withdrawing nature of its imine (C=N) group. nih.govresearchgate.net This property makes thiazole-based moieties highly suitable for use in organic semiconductors. nih.gov

Thiazole-containing small molecules and polymers have been successfully integrated into high-performance organic electronic devices. nih.govresearchgate.net These include applications in:

Organic Field-Effect Transistors (OFETs) nih.govresearchgate.net

Organic Solar Cells nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net

The incorporation of the thiazole ring, as found in this compound, can significantly influence the electronic properties of organic materials. nih.gov Molecular dopants, for example, are used to increase charge carrier density and modify energy levels in organic electronic devices. tcichemicals.com The inherent electronic characteristics of the thiazole scaffold make it a promising component for designing new materials for the next generation of organic electronics and semiconductors. nih.gov

Future Research Directions and Unexplored Avenues for 4 Thiocyanatothiazol 2 Amine

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

The development of efficient and versatile synthetic methodologies is paramount for exploring the potential of 4-thiocyanatothiazol-2-amine. While the direct synthesis of this specific compound is not widely reported, established methods for the synthesis of substituted thiazoles can be adapted and optimized. A common and effective method for creating 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). derpharmachemica.com

Future research could focus on:

Optimizing Reaction Conditions: Systematic investigation of solvents, catalysts, and reaction temperatures to improve yields and purity for the synthesis of the core this compound structure.

Microwave-Assisted Synthesis: Exploring microwave irradiation as a tool to accelerate reaction times and potentially improve yields and regioselectivity.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives, which can offer advantages in terms of safety, scalability, and reproducibility.

Post-Synthetic Modification: Investigating the reactivity of the amine and thiocyanate (B1210189) groups to introduce a wide range of functional groups, thereby creating a library of novel derivatives for screening. For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

To fully understand the chemical behavior and potential applications of this compound, a combination of advanced spectroscopic techniques and computational modeling is essential. These approaches can provide detailed information about the molecule's electronic structure, conformation, and reactivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals and to study the conformational dynamics of the molecule and its derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational Spectroscopy (IR and Raman): These techniques are particularly useful for studying the characteristic vibrations of the thiocyanate (SCN) and amine (NH2) groups, providing insights into their chemical environment and participation in hydrogen bonding.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic signatures (NMR, IR) of this compound. researchgate.net These theoretical predictions can complement and aid in the interpretation of experimental data.

Molecular Docking: If potential biological targets are identified, molecular docking studies can be performed to predict the binding modes and affinities of this compound derivatives within the active sites of proteins. researchgate.net This can guide the design of more potent and selective inhibitors.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Expanding the Scope of this compound as a Versatile Chemical Synthon

The presence of three reactive sites—the 2-amino group, the 4-thiocyanate group, and the thiazole ring itself—makes this compound a potentially valuable building block, or synthon, in organic synthesis.

Future research in this area could explore:

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound to rapidly generate molecular complexity and construct diverse heterocyclic systems.

Synthesis of Fused Heterocycles: Utilizing the reactivity of the amino and thiocyanate groups to construct fused thiazole systems, such as thiazolo[3,2-a]pyrimidines or thiazolo[3,2-a] derpharmachemica.comCurrent time information in Bangalore, IN.lookchem.comtriazines, which are known to possess a wide range of biological activities.

Click Chemistry: Modifying the thiocyanate group to participate in "click" reactions, such as the thiol-ene or thiol-yne reactions, to easily link the thiazole core to other molecules of interest, including polymers, peptides, or fluorescent probes.

Elucidation of Comprehensive Structure-Property Relationships for Tailored Applications

A systematic investigation into the structure-property relationships of this compound derivatives is crucial for designing molecules with specific, tailored applications. By methodically altering the substituents on the thiazole ring and the amino group, it is possible to fine-tune the physicochemical and biological properties of the resulting compounds.

Key areas for investigation include:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups at various positions on the thiazole ring and studying their impact on the molecule's electronic properties, reactivity, and biological activity.

Steric Effects: Varying the size and shape of substituents to probe the steric requirements for binding to potential biological targets or for achieving desired material properties.

Lipophilicity and Solubility: Modifying the molecule to control its lipophilicity (logP) and aqueous solubility, which are critical parameters for drug development and other applications. A quantitative structure-activity relationship (QSAR) study could be employed to correlate these physicochemical properties with observed biological activities.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of new medicines, functional materials, and chemical probes.

Q & A

Q. What are the standard synthetic routes for preparing 4-Thiocyanatothiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiourea with α-bromoacetophenone derivatives in refluxing ethanol (70–80°C for 4–6 hours). Solvent choice (e.g., ethanol, ethyl acetate/chloroform mixtures) and stoichiometric ratios of reagents critically affect yield and purity. For example, excess thiourea (1.2–1.5 equivalents) improves cyclization efficiency, while prolonged reflux reduces side products like unreacted intermediates . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiazole ring structure (e.g., characteristic NH₂ protons at δ 5.5–6.0 ppm and thiocyanate signals at δ 110–120 ppm for ¹³C) .
  • Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical molecular weight).
  • IR Spectroscopy : To identify functional groups (N-H stretch at ~3300 cm⁻¹, C≡N stretch at ~2100 cm⁻¹) .
    X-ray crystallography (using SHELXL/SHELXTL software) is recommended for absolute structural confirmation, particularly to resolve tautomeric ambiguities in the thiazole-amine system .

Q. What are the primary biological targets explored for this compound?

this compound derivatives are commonly screened for:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via agar diffusion assays (MIC values typically 8–64 µg/mL) .
  • Antioxidant potential : Evaluated using DPPH radical scavenging or malondialdehyde (MDA) assays in neuronal cell models .

Q. How does solvent polarity affect the regioselectivity of thiazole ring formation?

Polar aprotic solvents (e.g., DMF) favor cyclization at the thiocyanate group, while ethanol/water mixtures promote amine-thiocyanate tautomer stabilization. Solvents with high dielectric constants (ε > 20) enhance nucleophilic attack by thiourea, reducing side reactions like thiocyanate hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the thiazole ring, requiring modified conditions:

  • Use microwave-assisted synthesis (100–120°C, 30–60 minutes) to accelerate sluggish reactions .
  • Introduce catalytic p-toluenesulfonic acid (p-TSA, 10 mol%) to enhance cyclization kinetics .
  • Monitor reaction progress via TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 1:3) to avoid over-reaction and byproduct formation.

Q. How should researchers address contradictory data in antimicrobial efficacy studies?

Discrepancies often arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays (n ≥ 3).
  • Compound stability : Pre-test compounds for degradation in assay media (e.g., HPLC stability checks at 0, 24, 48 hours) .
  • Synergistic effects : Screen with adjuvants (e.g., β-lactamase inhibitors) to distinguish intrinsic activity from resistance mechanisms .

Q. What strategies are effective in designing coordination complexes with this compound?

The amine and thiocyanate groups act as bidentate ligands for transition metals (Co²⁺, Ni²⁺, Cu²⁺). Key considerations:

  • Template synthesis : React metal salts (e.g., Cu(OAc)₂) with the ligand in methanol/ammonia (1:2 molar ratio) to form stable octahedral complexes .
  • Spectroscopic validation : Use UV-Vis (d-d transitions at 500–600 nm) and cyclic voltammetry (E₁/₂ for metal redox couples) to confirm coordination .

Q. What mechanistic insights exist for the compound’s antioxidant activity in neuronal models?

In Aβ-induced cortical neurons, the compound reduces oxidative stress via:

  • GSH modulation : Upregulates glutathione reductase (GR) and glutathione peroxidase (GPx) by 1.5–2.0-fold, confirmed via enzyme activity assays .
  • iNOS/NADPH oxidase inhibition : Western blot analysis shows ~40% reduction in protein expression compared to Aβ-treated controls .
  • Mitochondrial protection : JC-1 staining reveals restored membrane potential (ΔΨm) by 60–70% .

Q. How can regioselectivity be controlled in cyclocondensation reactions with substituted thioureas?

Steric and electronic factors dominate:

  • Para-substituted aryl thioureas : Favor C-4 thiocyanate attachment due to reduced steric hindrance (yield >75%) .
  • Ortho-substituents : Redirect cyclization to C-5 via Thorpe-Ingold effects; use low-temperature (0–5°C) conditions to kinetically trap the minor product .

Q. Methodological Notes

  • Data Analysis : For biological assays, apply ANOVA with post-hoc Tukey tests (α = 0.05) to compare treatment groups .
  • Structural Refinement : Use SHELXL-2018 for high-resolution crystallography (R1 < 0.05) with twin refinement for challenging datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.